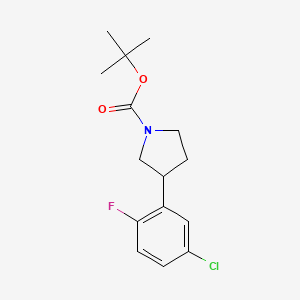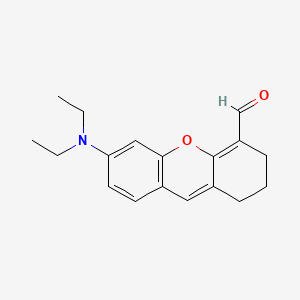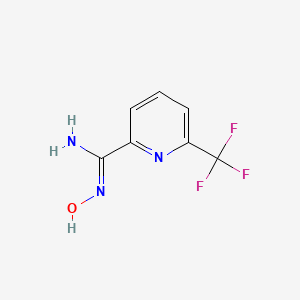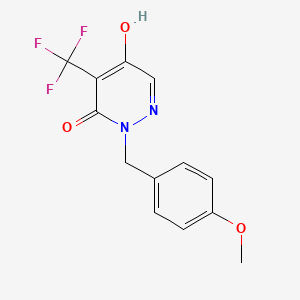
5-Hydroxy-2-(4-methoxybenzyl)-4-(trifluoromethyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-2-(4-methoxybenzyl)-4-(trifluoromethyl)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazine family This compound is characterized by the presence of a hydroxy group, a methoxybenzyl group, and a trifluoromethyl group attached to a pyridazinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(4-methoxybenzyl)-4-(trifluoromethyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through nucleophilic substitution reactions using methoxybenzyl halides or tosylates.
Hydroxylation: The hydroxy group can be introduced through selective oxidation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-2-(4-methoxybenzyl)-4-(trifluoromethyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the pyridazinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Methoxybenzyl halides, tosylates, trifluoromethyl iodide.
Major Products Formed
Oxidation Products: Carbonyl derivatives.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
5-Hydroxy-2-(4-methoxybenzyl)-4-(trifluoromethyl)pyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-2-(4-methoxybenzyl)-4-(trifluoromethyl)pyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The hydroxy and methoxybenzyl groups can participate in hydrogen bonding and van der Waals interactions, contributing to the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxy-2-(4-methoxybenzyl)-4-methylpyridazin-3(2H)-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
5-Hydroxy-2-(4-methoxybenzyl)-4-chloropyridazin-3(2H)-one: Similar structure but with a chloro group instead of a trifluoromethyl group.
5-Hydroxy-2-(4-methoxybenzyl)-4-ethylpyridazin-3(2H)-one: Similar structure but with an ethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 5-Hydroxy-2-(4-methoxybenzyl)-4-(trifluoromethyl)pyridazin-3(2H)-one imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with other substituents
Propriétés
Formule moléculaire |
C13H11F3N2O3 |
|---|---|
Poids moléculaire |
300.23 g/mol |
Nom IUPAC |
5-hydroxy-2-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)pyridazin-3-one |
InChI |
InChI=1S/C13H11F3N2O3/c1-21-9-4-2-8(3-5-9)7-18-12(20)11(13(14,15)16)10(19)6-17-18/h2-6,19H,7H2,1H3 |
Clé InChI |
OBOIQWZNEYFOBM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2C(=O)C(=C(C=N2)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-(Boc-Amino)-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13679777.png)
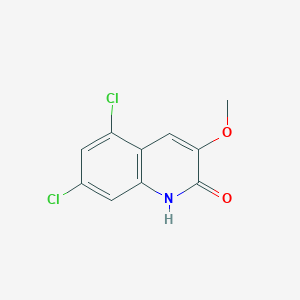

![8-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13679813.png)


![(3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol](/img/structure/B13679834.png)
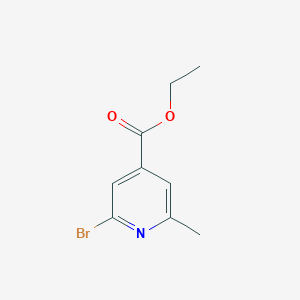
![2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13679836.png)

